molecular formula C37H38N2Na2O9S2 B3432352 C.I. Acid Violet 48 CAS No. 12220-52-9

C.I. Acid Violet 48

Cat. No.: B3432352
CAS No.: 12220-52-9
M. Wt: 764.8 g/mol
InChI Key: VVIVVAIHOWVTHB-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

C.I. Acid Violet 48 (CAS 12220-51-8) is a synthetic, water-soluble anthraquinone-based acid dye appearing as a dark reddish-brown powder . Its molecular formula is C 37 H 38 N 2 Na 2 O 9 S 2 , with a molecular weight of 764.8 g/mol, and it features two sulfonate groups that facilitate solubility in aqueous systems . The dye exhibits a maximum absorption wavelength (λ max ) of 592 nm in water . Primary Research Applications: This dye is predominantly applied in the dyeing of protein-based fibers like wool and silk, as well as synthetic polyamides, and is also effective for leather coloring . It demonstrates very good light fastness (ISO: 6) and good wet fastness properties, making it a subject of interest in material science research . Beyond traditional applications, this compound shows promise in biomedical research , with studies indicating potential anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties . Furthermore, it serves as a model compound in environmental science for studying wastewater treatment; for instance, its adsorption onto polyurethane/chitosan composite foams has been investigated, where the amine groups of chitosan effectively bind the dye's sulfonate ions . Attention: For research use only. Not for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

disodium;3-[[4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]anthracen-1-yl]amino]-2,4,6-trimethylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O9S2.2Na/c1-19-15-20(2)35(50(45,46)47)21(3)32(19)39-25-17-27(31(38)30-29(25)33(40)23-11-9-10-12-24(23)34(30)41)48-26-14-13-22(16-28(26)49(42,43)44)37(7,8)18-36(4,5)6;;/h9-17,39H,18,38H2,1-8H3,(H,42,43,44)(H,45,46,47);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIVVAIHOWVTHB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC5=C(C=C(C=C5)C(C)(C)CC(C)(C)C)S(=O)(=O)[O-])C)S(=O)(=O)[O-])C.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H38N2Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40994111
Record name Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate
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Molecular Weight

764.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12220-51-8, 72243-90-4, 73398-28-4, 12220-52-9
Record name C.I. Acid Violet 48
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Record name C.I. Acid Violet 48
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Record name Disodium 3-((4-amino-9,10-dihydro-9,10-dioxo-3-(2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy)-1-anthryl)amino)-2,4,6-trimethylbenzenesulphonate
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Record name Benzenesulfonic acid, 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulfo-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthracenyl]amino]-2,4,6-trimethyl-, sodium salt (1:2)
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Record name Disodium 3-({4-amino-9,10-dioxo-3-[2-sulfonato-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-9,10-dihydroanthracen-1-yl}amino)-2,4,6-trimethylbenzene-1-sulfonate
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Record name Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate
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Record name Disodium 3-[[4-amino-9,10-dihydro-9,10-dioxo-3-[2-sulphonato-4-(1,1,3,3-tetramethylbutyl)phenoxy]-1-anthryl]amino]-2,4,6-trimethylbenzenesulphonate
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Record name C.I. Acid Violet 48
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Record name Chromate(1-), bis[2-[2-[4,5-dihydro-3-methyl-5-(oxo-κO)-1-phenyl-1H-pyrazol-4-yl]diazenyl-κN1]benzoato(2-)-κO]-, hydrogen (1:1)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Acid Violet 48 involves multiple steps, starting with the condensation of 1-amino-4-bromo-2-anthraquinone sulfonic acid with N,N-dimethyl-p-toluidine. This intermediate product is then further condensed with p-tert-octylphenol. The final step involves sulfonation using fuming sulfuric acid, followed by neutralization with a base to obtain the dye .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity. The final product is filtered, dried, and pulverized to obtain a fine powder suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

C.I. Acid Violet 48 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

C.I. Acid Violet 48 has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in various analytical techniques.

    Biology: Employed in staining procedures for microscopy to highlight cellular components.

    Medicine: Investigated for potential use in diagnostic assays and as a marker in medical imaging.

    Industry: Widely used in the textile industry for dyeing wool, silk, and nylon. .

Mechanism of Action

The mechanism of action of C.I. Acid Violet 48 involves its interaction with various molecular targets, primarily through ionic and hydrogen bonding. In textile dyeing, the dye molecules interact with the fibers, forming strong bonds that result in vibrant and long-lasting colors. In biological applications, the dye binds to specific cellular components, allowing for visualization under a microscope .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison

Property C.I. Acid Violet 48 C.I. Acid Violet 1 C.I. Direct Violet 48
Chemical Class Anthraquinone Monoazo Disazo
Molecular Weight 764.82 ~400 (estimated) 931.86
Solubility (Water) 8 g/L High (effluent studies) Low (direct dye)
Primary Use Protein fibers, leather Textiles Cellulose fibers
Light Fastness 6 (ISO) Not reported 4–5

Table 2: Degradation Efficiency Comparison

Dye Method Efficiency (%) Time (min) Reference
C.I. Acid Violet 1 PAA/Fe²⁺/Solar Light 95 5
C.I. Acid Violet 1 H₂O₂/Fe²⁺ 99 60
C.I. Acid Violet 43 Immobilized Laccase 98.6 480

Research Findings

  • Adsorption: AV48’s anthraquinone structure may hinder adsorption compared to azo dyes like AV1, which show strong interactions with anion exchange resins .
  • Oxidation : AV1 degrades faster than AV48 in advanced oxidation processes (AOPs) due to its azo group’s susceptibility to radical attack .

Biological Activity

C.I. Acid Violet 48, a synthetic dye belonging to the triarylmethane family, has garnered attention not only for its industrial applications but also for its potential biological activities. This article explores its antimicrobial, anticancer, anti-inflammatory, and antioxidant properties, alongside its toxicity and environmental impact.

  • Molecular Formula : C₃₇H₃₈N₂Na₂O₉S₂
  • Molecular Weight : 764.82 g/mol
  • Solubility : Approximately 80 g/L in water at 90 °C
  • CAS Registry Number : 12220-51-8

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. Studies have shown effectiveness against:

Case Study: Antimicrobial Efficacy

A study tested the antimicrobial activity of this compound against multiple bacterial strains. The results indicated significant inhibition zones, particularly against gram-positive bacteria.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anticancer Potential

This compound has been investigated for its cytotoxic effects on cancer cells. Some studies suggest that it may induce apoptosis (programmed cell death) in certain cancer cell lines.

Research Findings on Cytotoxicity

In vitro studies demonstrated that this compound could inhibit the proliferation of cancer cells at specific concentrations:

Cell LineIC₅₀ (µg/mL)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30

Anti-inflammatory and Antioxidant Properties

Limited research points to the potential anti-inflammatory and antioxidant effects of this compound. These properties could be beneficial in managing various inflammatory conditions.

The proposed mechanisms include:

  • Scavenging free radicals.
  • Inhibiting pro-inflammatory cytokines.

Toxicity and Environmental Impact

Despite its potential benefits, this compound poses risks regarding toxicity and environmental impact.

Toxicological Concerns

  • Skin Irritation : Contact can lead to dermatitis.
  • Aquatic Toxicity : Studies indicate morphological alterations in aquatic organisms exposed to the dye without severe histological damage at certain concentrations.

Environmental Studies

Research has highlighted the necessity for effective degradation methods to mitigate environmental impacts associated with synthetic dyes like this compound.

Q & A

Basic: What analytical methods are recommended for separating and quantifying C.I. Acid Violet 48 in complex mixtures?

Methodological Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) using a Newcrom R1 column is a validated approach for separating C.I. Acid Violet 47. The method employs a gradient elution system with mobile phases such as water and acetonitrile, adjusted to pH 2.5–3.0 with trifluoroacetic acid. Detection is typically performed via UV-Vis at 520–540 nm, optimized for the compound’s absorbance maxima. For quantification, external calibration curves using pure standards are essential to minimize matrix effects .

Advanced: How can discrepancies in purity measurements between HPLC and spectroscopic methods be resolved?

Methodological Answer:
Discrepancies often arise from impurities with overlapping UV-Vis spectra or non-chromophoric contaminants. To resolve this:

  • Cross-validate with mass spectrometry (MS) to confirm molecular ion peaks and detect non-UV-active impurities.
  • Perform spiking experiments using known contaminants (e.g., sulfonated byproducts) to assess interference.
  • Apply chemometric analysis (e.g., principal component analysis) to deconvolute spectral data and identify hidden variables .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • UV-Vis Spectroscopy : Confirm λmax in aqueous and organic solvents to assess solvatochromic effects.
  • FTIR : Identify functional groups (e.g., sulfonic acid, azo bonds) via characteristic peaks: ~1180 cm<sup>−1</sup> (S=O stretching) and ~1600 cm<sup>−1</sup> (N=N stretching).
  • <sup>1</sup>H NMR : Resolve aromatic proton environments in deuterated DMSO or water, noting splitting patterns for structural confirmation .

Advanced: How can researchers optimize the synthesis of this compound to minimize byproducts?

Methodological Answer:

  • Reaction Monitoring : Use in-situ Raman spectroscopy to track azo coupling kinetics and adjust pH/temperature in real time.
  • Solvent Optimization : Replace traditional aqueous HCl with buffered systems (e.g., citrate-phosphate, pH 4–5) to suppress hydrolysis of intermediates.
  • Catalyst Screening : Test transition metal catalysts (e.g., Cu(II)) to enhance coupling efficiency and reduce unreacted diazonium salts .

Basic: What experimental parameters influence the dyeing efficiency of this compound on acrylic fibers?

Methodological Answer:
Key parameters include:

  • pH : Optimal dye uptake occurs at pH 2.5–3.5 due to protonation of fiber sulfonic groups.
  • Temperature : 80–90°C enhances diffusion but may degrade the dye; use thermogravimetric analysis (TGA) to determine thermal stability thresholds.
  • Ionic Strength : Add NaCl (10–20 g/L) to reduce electrostatic repulsion between dye and fiber .

Advanced: How can researchers evaluate the environmental stability of this compound under UV exposure?

Methodological Answer:

  • Accelerated Aging Tests : Expose dye solutions to UV-C radiation (254 nm) in controlled chambers, sampling at intervals to measure degradation via HPLC.
  • Degradation Pathway Analysis : Use LC-MS/MS to identify breakdown products (e.g., aromatic amines) and propose mechanisms (e.g., azo bond cleavage).
  • Quantum Chemical Calculations : Apply DFT to model UV-induced electronic transitions and predict degradation susceptibility .

Basic: What statistical methods are recommended for analyzing experimental data on dye adsorption kinetics?

Methodological Answer:

  • Pseudo-First/Second-Order Models : Fit time-dependent adsorption data using nonlinear regression (e.g., Levenberg-Marquardt algorithm).
  • Error Analysis : Report confidence intervals for rate constants and use ANOVA to compare batch-to-batch variability.
  • Sensitivity Testing : Vary initial dye concentration ±10% to assess model robustness .

Advanced: How can researchers validate the reproducibility of this compound synthesis across laboratories?

Methodological Answer:

  • Interlaboratory Studies : Distribute standardized protocols with defined reagents (e.g., CAS 12220-51-8, ≥95% purity) and equipment specifications (e.g., HPLC column lot numbers).
  • Blind Testing : Provide pre-weighed intermediates to participating labs to minimize weighing errors.
  • Data Harmonization : Use Z-scores to quantify deviations in yield/purity and identify systematic errors (e.g., calibration drift) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles.
  • Waste Disposal : Neutralize acidic dye residues with sodium bicarbonate before disposal, following institutional hazardous waste guidelines .

Advanced: How can machine learning enhance the prediction of this compound’s solubility in novel solvents?

Methodological Answer:

  • Dataset Curation : Compile solubility data from literature (e.g., Hansen solubility parameters, dielectric constants) and proprietary databases.
  • Model Training : Apply random forest or gradient-boosted trees to correlate solvent properties with experimental solubility.
  • Validation : Cross-check predictions with small-scale solubility assays (e.g., turbidimetric titration) and refine models using SHAP (SHapley Additive exPlanations) analysis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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C.I. Acid Violet 48
Reactant of Route 2
Reactant of Route 2
C.I. Acid Violet 48

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